methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate
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Overview
Description
Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound featuring a unique molecular structure composed of multiple functional groups. This compound exhibits significant chemical versatility due to its intricate arrangement, making it a subject of interest in various scientific domains.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can influence their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridine derivatives can have various biological activities due to their interaction with different biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can influence their interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with readily available starting materials like indoles, pyridines, and various substituted benzyl compounds.
Key Steps
The process involves a series of condensation and substitution reactions.
Protective groups are often used to prevent unwanted side reactions.
Reaction conditions may include controlled temperatures and pH levels to ensure selective formation of the desired product.
Industrial Production Methods
Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.
Scale-up processes may involve solvent recycling and purification steps to maintain efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: : Reduction reactions can be targeted at the nitro group, converting it to amines under specific conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the pyridine and benzyl groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including hydrogenation catalysts like palladium on carbon or chemical reducers like sodium borohydride.
Substituents: : Various halogenating agents, alkylating agents, and acylating agents depending on the desired modification.
Major Products Formed
Oxidation products include corresponding ketones or carboxylic acids.
Reduction products often include amine derivatives.
Substitution reactions yield a variety of functionalized derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry
Utilized in the synthesis of complex organic molecules and as intermediates in various chemical reactions.
Potential use as ligands in coordination chemistry.
Biology
Studied for its potential biological activity, including interactions with enzymes and receptors.
Possibilities in biochemical assays and as a research tool for molecular biology.
Medicine
Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Functions as a probe in medicinal chemistry to explore biological pathways.
Industry
Employed in the development of advanced materials, including polymers and dyes.
Possible use in agrochemical formulations and as a component in specialty chemicals.
Comparison with Similar Compounds
Unique Features
The indole and pyridine structures provide diverse interaction sites, enhancing its versatility.
Similar Compounds
Methyl 2-{1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Similar structure but with bromine instead of chlorine.
Methyl 2-{1-[3-chloro-5-(difluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate: : Variation with difluoromethyl group.
Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-aminobenzyl)oxy]imino}propanoate: : With an amino group in place of the nitro group.
By exploring these aspects, methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate reveals its multifaceted nature and potential in scientific research and industrial applications.
Properties
IUPAC Name |
methyl (3E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-[(4-nitrophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N4O5/c1-37-24(34)19(12-31-38-14-15-6-8-17(9-7-15)33(35)36)20-13-32(22-5-3-2-4-18(20)22)23-21(26)10-16(11-30-23)25(27,28)29/h2-13,19H,14H2,1H3/b31-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFJOHWHWOIQY-KLPHOBTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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